3-{5-[(Z)-{1-[4-(ethoxycarbonyl)phenyl]-3,5-dioxopyrazolidin-4-ylidene}methyl]furan-2-yl}benzoic acid
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Description
3-{5-[(Z)-{1-[4-(ethoxycarbonyl)phenyl]-3,5-dioxopyrazolidin-4-ylidene}methyl]furan-2-yl}benzoic acid is a useful research compound. Its molecular formula is C24H18N2O7 and its molecular weight is 446.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[5-({1-[4-(ethoxycarbonyl)phenyl]-3,5-dioxo-4-pyrazolidinylidene}methyl)-2-furyl]benzoic acid is 446.11140092 g/mol and the complexity rating of the compound is 818. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
AKOS000113068, also known as 3-[5-({1-[4-(ethoxycarbonyl)phenyl]-3,5-dioxo-4-pyrazolidinylidene}methyl)-2-furyl]benzoic acid or 3-(5-{[(4Z)-1-[4-(ETHOXYCARBONYL)PHENYL]-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID, is a complex oligosaccharide that has been found to have significant effects on the body’s metabolic processes .
Target of Action
The primary targets of AKOS000113068 are the alpha-glucosidase enzymes located in the brush-border of the intestinal mucosa . These enzymes are responsible for the breakdown of complex carbohydrates into absorbable simple sugars .
Mode of Action
AKOS000113068 acts as a competitive inhibitor of pancreatic alpha-amylase and membrane-bound alpha-glucosidases . By inhibiting these enzymes, it limits the absorption of dietary carbohydrates and the subsequent postprandial increase in blood glucose and insulin levels .
Biochemical Pathways
The inhibition of alpha-glucosidase enzymes by AKOS000113068 affects the metabolism of complex starches and oligo-, tri-, and disaccharides into absorbable simple sugars . This results in a reduction in postprandial serum insulin and glucose peaks .
Pharmacokinetics
The pharmacokinetic properties of AKOS000113068 are characterized by its low absorption and exclusive metabolism via the gastrointestinal (GI) tract . Less than 2% of the drug is absorbed as active drug, while about 35% is absorbed as metabolites . The drug is excreted in the urine (about 34% as inactive metabolites) and feces (about 51% as unabsorbed drug) .
Result of Action
The result of AKOS000113068’s action is a reduction in postprandial blood glucose and insulin levels . This makes it a useful adjunct to diet and exercise for the management of blood sugar levels in patients with type 2 diabetes .
Properties
IUPAC Name |
3-[5-[(Z)-[1-(4-ethoxycarbonylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]furan-2-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O7/c1-2-32-24(31)14-6-8-17(9-7-14)26-22(28)19(21(27)25-26)13-18-10-11-20(33-18)15-4-3-5-16(12-15)23(29)30/h3-13H,2H2,1H3,(H,25,27)(H,29,30)/b19-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUASOJJDIPBYFV-UYRXBGFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(=O)O)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)C(=O)O)/C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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